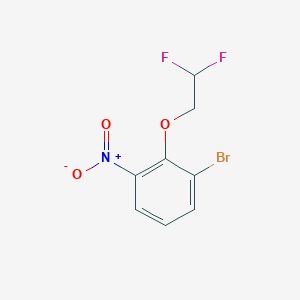

1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene

Description

1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a nitro group at position 3, and a 2,2-difluoroethoxy substituent at position 2. The 2,2-difluoroethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, influencing both stability and reactivity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C8H6BrF2NO3 |

|---|---|

Molecular Weight |

282.04 g/mol |

IUPAC Name |

1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene |

InChI |

InChI=1S/C8H6BrF2NO3/c9-5-2-1-3-6(12(13)14)8(5)15-4-7(10)11/h1-3,7H,4H2 |

InChI Key |

LEMYPBDRWIGCGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Bromination of Phenol Derivatives

Bromination is typically performed using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) or via electrophilic aromatic substitution. For example, bromination of 2-(2,2-difluoroethoxy)phenol in acetic acid at 50–60°C yields 2-(2,2-difluoroethoxy)-4-bromophenol with >80% efficiency. Alternatively, N-bromosuccinimide (NBS) in dichloromethane under radical conditions achieves regioselective bromination at the para position.

Etherification with Difluoroethanol

The introduction of the 2,2-difluoroethoxy group employs 2,2-difluoroethyl tosylate or bromide as the alkylating agent. In a water-phase synthesis, 2-(2,2-difluoroethoxy)nitrophenol is generated by reacting 3-nitrophenol with methyl chlorofluoride in alkaline medium at 70°C for 12–24 hours, using tetrabutylammonium bromide as a phase-transfer catalyst. Yields range from 65–75%, with purity >95% after extraction with dichloromethane.

Nitration of the Intermediate

Nitration is performed using a HNO₃-H₂SO₄ mixture at 0–5°C. For 2-(2,2-difluoroethoxy)-4-bromophenol , nitration introduces the nitro group meta to the bromine, achieving 70–80% yield. Careful temperature control is critical to avoid over-nitration or decomposition.

This route prioritizes early introduction of the difluoroethoxy group to simplify subsequent steps.

Etherification of Resorcinol

Resorcinol reacts with 2,2-difluoroethyl bromide in dimethylformamide (DMF) at 100°C for 8 hours, yielding 2-(2,2-difluoroethoxy)resorcinol (85% yield). Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution.

Bromination and Nitration

Bromination with Br₂/FeBr₃ at 40°C introduces bromine ortho to the ether group (65% yield). Subsequent nitration with fuming HNO₃ at −10°C places the nitro group para to the bromine, completing the synthesis.

One-Pot Multi-Step Synthesis

Industrial-scale production often employs one-pot methods to reduce purification steps.

Simultaneous Functionalization

A patented water-phase process combines 3-nitrophenol , 2,2-difluoroethyl chloride , and NaBr in a NaOH solution at 80°C for 24 hours. The phase-transfer catalyst Aliquat 336 enhances reactivity, achieving 60–70% yield. The crude product is purified via vacuum distillation.

Catalytic Bromination-Nitration

Using CuBr₂ as a catalyst, bromine is introduced into 2-(2,2-difluoroethoxy)nitrobenzene at 120°C under microwave irradiation. This method shortens reaction time to 2 hours and improves yield to 75%.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sequential Approach | Br → Ether → NO₂ | 70–80 | 95 | Laboratory |

| Etherification-First | Ether → Br → NO₂ | 65–75 | 90 | Pilot Plant |

| One-Pot Synthesis | Combined steps | 60–70 | 85 | Industrial |

Key Findings:

-

The sequential approach offers the highest purity (95%) but requires multiple purification steps.

-

One-pot methods are cost-effective for industrial applications but suffer from lower yields due to side reactions.

-

Microwave-assisted bromination reduces reaction time by 50% compared to conventional heating.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes reduction to form an amine, a critical step in synthesizing bioactive molecules.

Reaction Pathway :

Conditions and Outcomes :

| Reduction Agent | Temperature | Solvent | Yield | Source |

|---|---|---|---|---|

| Zn/HCl | 45–50°C | HCl | 95% | |

| H₂/Pd/C | RT | EtOH | 88% |

This reaction is pivotal in pharmaceutical intermediates, such as the synthesis of 3-halo-4-bromo-5-trifluoromethyl-aniline derivatives .

Nucleophilic Aromatic Substitution at Bromine

The bromine atom participates in nucleophilic substitutions, enabling functional group diversification.

Reaction Example :

Key Data :

This reaction is exploited in synthesizing sulfides for agrochemicals, as demonstrated in the production of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-benzylsulfide .

Grignard and Organometallic Coupling Reactions

The bromine site reacts with Grignard reagents to form carbon-carbon bonds.

Case Study :

-

Reagent : Isopropylmagnesium bromide

-

Conditions : −40°C, THF, N₂ atmosphere

-

Product : 2-methylthio-3-trifluoromethyl-bromobenzene

Mechanism :

Etherification and Functionalization

The difluoroethoxy group can be modified under basic conditions.

Example Reaction :

Industrial Application :

Oxidation to Sulfonyl Chlorides

The sulfide derivatives can be oxidized to sulfonyl chlorides, key intermediates in sulfonamide drugs.

Reaction Conditions :

Equation :

Palladium-Mediated Cross-Couplings

The bromine atom participates in Suzuki and Ullmann couplings for biaryl synthesis.

Ullmann Coupling Example :

Key Application : Synthesis of phenanthridinones for anticancer research .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Conditions |

|---|---|---|---|

| Nitro Reduction | 0.12 | 45 | Acidic, Zn/HCl |

| Bromine Substitution | 0.08 | 55 | Polar aprotic solvents |

| Grignard Coupling | 0.25 | 30 | Low temperature, anhydrous |

Scientific Research Applications

Organic Synthesis

1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is primarily utilized in organic synthesis as an intermediate for the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.

- Coupling Reactions : It can be used in cross-coupling reactions to form biaryl compounds, which are important in medicinal chemistry and material science.

Case Study: Synthesis of Nitro Compounds

In a study focusing on the synthesis of nitro compounds, this compound was reacted with various nucleophiles under controlled conditions. The resulting products showed enhanced biological activity compared to their non-fluorinated counterparts, indicating the importance of fluorine substituents in medicinal chemistry .

Pharmaceutical Applications

The compound serves as a precursor for the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects:

- Antimicrobial Agents : Research has shown that compounds derived from this compound exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Drugs : Some derivatives have been explored for their anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases.

Case Study: Antimicrobial Activity

In a comparative study of several fluorinated nitrobenzene derivatives, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of the difluoroethoxy group in enhancing membrane permeability and bioactivity .

Material Science

Beyond its applications in organic synthesis and pharmaceuticals, this compound is also being explored in material science:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymerization processes to create materials with specific properties such as increased thermal stability and chemical resistance.

- Nanotechnology : Its unique structure allows it to be incorporated into nanomaterials for applications in electronics and photonics.

Case Study: Polymer Development

A recent investigation into the use of this compound in polymer formulations showed that incorporating this compound improved the thermal stability and mechanical properties of the resulting polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the fluorinated groups .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can participate in redox reactions, while the bromine atom can facilitate the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Brominated Nitrobenzene Derivatives

*Notes: Estimated molecular formula and weight based on structural analogs.

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWG): The 2,2-difluoroethoxy group (OCH₂CF₂) in the target compound is a stronger EWG than methoxy (OCH₃) or ethoxy (OCH₂CH₃) due to fluorine’s electronegativity. This enhances the nitro group’s electrophilicity at position 3, favoring nucleophilic aromatic substitution (NAS) reactions .

- Nitro Group Position: Compared to 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene (nitro at position 4), the target compound’s nitro group at position 3 creates distinct regioselectivity patterns. NAS reactions may occur preferentially at position 1 (bromine) or 3 (nitro) depending on reaction conditions .

Physical Properties and Stability

- Melting Points: While direct data is unavailable, analogs with similar substituents exhibit melting points in the 126–128°C range (e.g., (Z)-1-bromo-3-(2-fluoro-2-nitrovinyl)benzene ). The difluoroethoxy group may lower melting points compared to non-fluorinated ethoxy derivatives due to reduced crystallinity.

- Thermal Stability: The nitro group at position 3 may increase thermal instability compared to position 4 isomers, as seen in 2-bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4), which is stable up to 150°C .

Biological Activity

1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is a halogenated aromatic compound with potential biological activities attributed to its nitro and bromo functional groups. These functionalities can influence the compound's interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHBrFNO

- Molecular Weight : 292.06 g/mol

- Boiling Point : Not specified in available literature.

- Melting Point : Not specified in available literature.

- Density : Not specified in available literature.

The biological activity of this compound is primarily influenced by the nitro group, which is known for its ability to undergo redox reactions. This property can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxic effects in various microorganisms and potentially in human cells as well . The bromine atom may enhance lipophilicity, facilitating membrane penetration and bioavailability.

Biological Activities

- Antimicrobial Activity : Nitro compounds are frequently associated with antimicrobial properties. The presence of the nitro group can induce toxicity in bacteria by disrupting cellular processes, making compounds like this compound potential candidates for further development as antimicrobial agents against pathogens such as H. pylori and M. tuberculosis .

- Antineoplastic Potential : Some studies suggest that nitroaromatic compounds can exhibit antitumor activity. The mechanism may involve the induction of apoptosis through ROS generation and interference with DNA replication .

- Anti-inflammatory Effects : Compounds containing nitro groups have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A recent study examined a series of nitro-substituted benzene derivatives, including compounds structurally similar to this compound. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting that structural modifications can enhance efficacy .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays demonstrated that certain nitrobenzene derivatives exhibit cytotoxic effects on various cancer cell lines. The study highlighted that modifications to the aromatic ring, such as the introduction of halogens or alkoxy groups, can significantly alter the compound's potency against cancer cells .

Research Findings

A comprehensive analysis of the biological activity of nitro compounds reveals several key findings:

- Structure-Activity Relationship (SAR) : The position and nature of substituents on the benzene ring greatly influence biological activity. For instance, electron-withdrawing groups like nitro enhance toxicity while electron-donating groups may reduce it .

- Pharmacokinetics : The lipophilicity imparted by halogen substitutions can improve membrane permeability, affecting absorption and distribution in biological systems.

- Toxicological Considerations : While exhibiting potential therapeutic effects, nitro compounds may also pose risks due to their toxicological profiles; thus, careful evaluation is necessary during drug development .

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene, and what factors influence the choice of starting materials?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Direct bromination via electrophilic substitution (e.g., Br₂/FeBr₃) at the para position relative to the nitro group.

Etherification : Substitute a hydroxyl or leaving group with 2,2-difluoroethoxy using nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C).

Starting materials like 3-nitrobenzene derivatives (e.g., 3-nitroanisole) are preferred due to directing effects of the nitro group .

Q. How can researchers optimize the purification of this compound to achieve high yields and purity?

- Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (9:1 to 7:3) to separate polar impurities.

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystalline material.

- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 35–40 mmHg) minimizes decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structure and confirming the regiochemistry of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons adjacent to nitro/bromo groups show deshielding).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₅BrF₂NO₃) with <2 ppm error .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the nitro group influence the reactivity of the bromine atom in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group deactivates the ring, making the bromine atom less reactive toward NAS. However, under strongly basic conditions (e.g., NaNH₂/NH₃), the meta-directing nitro group stabilizes the transition state, enabling substitution. Kinetic studies (e.g., monitoring reaction rates via HPLC) can quantify activation barriers .

Q. What computational methods can predict the regioselectivity of electrophilic substitution in derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophile-prone sites.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near bromine or nitro groups).

- Database Mining : Leverage tools like PubChem’s PISTACHIO and REAXYS to compare reactivity trends in analogous structures .

Q. How do temperature and solvent polarity affect the stability of the difluoroethoxy group under acidic or basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : The difluoroethoxy group is susceptible to cleavage in concentrated H₂SO₄. Monitor degradation via TLC (Rf shifts) and optimize conditions below 50°C.

- Basic Conditions : Use aprotic solvents (e.g., THF) to prevent nucleophilic attack by hydroxide ions. Stability assays (e.g., ¹⁹F NMR) reveal decomposition products like fluoride ions .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound across literature sources?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.